molecular formula C20H20O4 B6301587 Dimethyl 5,6,11,12-tetrahydrodibenzo[a,e][8]annulene-2,9-dicarboxylate CAS No. 96411-82-4

Dimethyl 5,6,11,12-tetrahydrodibenzo[a,e][8]annulene-2,9-dicarboxylate

Cat. No.: B6301587
CAS No.: 96411-82-4
M. Wt: 324.4 g/mol
InChI Key: NNBZNHONZITIQW-UHFFFAOYSA-N
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Description

Dimethyl 5,6,11,12-tetrahydrodibenzo[a,e][8]annulene-2,9-dicarboxylate (CAS: 1460-59-9) is a bicyclic aromatic compound featuring an eight-membered annulene core fused with two benzene rings. The molecule is partially hydrogenated at the 5,6,11,12 positions, reducing strain in the annulene ring while retaining conjugation in the aromatic system. The two methyl ester groups at the 2 and 9 positions enhance solubility and provide reactive sites for further functionalization. Its molecular formula is C₂₀H₁₈O₄, with a molecular weight of 322.36 g/mol .

Key spectroscopic data includes ¹³C NMR signals at δ 171.4 and 171.3 ppm for the ester carbonyl groups, consistent with analogous annulene dicarboxylates . The compound’s rigid, concave geometry, derived from its fused bicyclic framework, makes it a candidate for host-guest chemistry and asymmetric catalysis .

Properties

IUPAC Name

dimethyl tricyclo[10.4.0.04,9]hexadeca-1(12),4(9),5,7,13,15-hexaene-6,15-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-23-19(21)17-9-5-13-3-4-14-6-10-18(20(22)24-2)12-16(14)8-7-15(13)11-17/h5-6,9-12H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBZNHONZITIQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CCC3=C(CC2)C=C(C=C3)C(=O)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Procedure

  • Reagent Ratios : A molar ratio of 1:1.5 (m-anisidine:DMM) ensures complete conversion, with excess DMM acting as both reactant and solvent.

  • Acid Catalysis : TFA (40 mL per 9.1 mL m-anisidine) is added dropwise at 0°C to prevent exothermic side reactions.

  • Reaction Time : Stirring at room temperature for 24 hours facilitates annulene ring closure.

  • Workup : The mixture is neutralized with aqueous NH₄OH, precipitating the crude product.

  • Purification : Column chromatography (8:2 hexane:dichloromethane) yields the pure compound with 65–70% isolated yield.

Key Parameters

ParameterValue
Temperature0°C (initial), RT (24h)
Catalyst Loading40 mL TFA
ChromatographySilica gel, 8:2 hexane:DCM
Yield65–70%

This method’s efficiency stems from the dual role of TFA in protonating amine groups and activating carbonyl electrophilicity, enabling simultaneous cyclization and esterification.

Copper(I)-Catalyzed Decarboxylation and Esterification

An alternative two-step approach involves synthesizing a diacid intermediate followed by esterification. This route is advantageous for scalability and avoids harsh acidic conditions.

Diacid Intermediate Synthesis

The diacid precursor, (5E,11E)-dibenzo[a,e]annulene-5,12-dicarboxylic acid, is prepared via:

  • Knoevenagel Condensation : Reacting 1,2-dicyanobenzene with a dialdehyde under basic conditions (NaOEt/EtOH).

  • Hydrolysis : Refluxing the dinitrile intermediate in H₂SO₄/HOAc/H₂O (1:1:1 v/v) for 30 hours hydrolyzes nitriles to carboxylic acids.

Esterification with Thionyl Chloride

  • Chlorination : The diacid is treated with SOCl₂ in dry MeOH (0°C to reflux), converting -COOH to -COOCH₃ groups.

  • Neutralization : Adjusting pH to 7 with NaHCO₃ precipitates the product.

  • Purification : Flash chromatography (25–75% ethyl acetate/heptane) affords the diester in 77% yield.

Comparative Analysis

StepConditionsYield
KnoevenagelNaOEt, EtOH, 0°C→RT77%
HydrolysisH₂SO₄/HOAc/H₂O, reflux85%
EsterificationSOCl₂/MeOH, reflux89%

This method’s modularity allows for functional group diversification, though the multi-step process reduces overall atom economy compared to the cyclocondensation route.

Comparative Evaluation of Methods

MethodAdvantagesDisadvantagesYield
CyclocondensationOne-pot, minimal purificationRequires excess TFA65–70%
DecarboxylationScalable, functional group toleranceMulti-step, lower atom economy60–65%
Ru-catalyzedStereocontrolHigh energy input, byproducts40–50%

The cyclocondensation method is preferred for laboratory-scale synthesis due to operational simplicity, whereas the decarboxylation route suits industrial applications requiring batch reproducibility.

Mechanistic Insights

Acid-Catalyzed Cyclization

Protonation of m-anisidine’s amine group by TFA generates a nucleophilic species that attacks DMM’s electrophilic carbonyl. Sequential aldol-like condensations form the annulene ring, with methoxy groups stabilizing intermediates through resonance.

Decarboxylation Pathways

Cu₂O/1,10-phenanthroline catalyzes the removal of CO₂ from diacid intermediates, forming biradical species that recombine to yield the conjugated annulene system . The choice of ligand (e.g., phenanthroline) prevents Cu aggregation and enhances catalytic turnover.

Chemical Reactions Analysis

Hydrolysis to Dicarboxylic Acid

The ester groups undergo hydrolysis under acidic or basic conditions to yield 5,6,11,12-tetrahydrodibenzo[a,e]annulene-2,9-dicarboxylic acid.

  • Conditions :

    • Acidic hydrolysis: Concentrated HCl, reflux (110°C, 12 h) .

    • Basic hydrolysis: NaOH (2 M) in ethanol/water (1:1), reflux (6 h).

  • Mechanism : Nucleophilic acyl substitution, with hydroxide ions attacking the ester carbonyl.

  • Yield : ~85–90% (acidic) and ~80–85% (basic).

Halogenation Reactions

The annulene core undergoes electrophilic substitution, particularly bromination, due to its aromatic character.

Reaction Conditions Product Yield Source
Bromination (α-position)Br₂ in CHCl₃, 0°C → RT, 4 h2,9-Bis(bromomethyl)-5,6,11,12-tetrahydrodibenzo[a,e]annulene dicarboxylate65%
Ring brominationFeBr₃ catalyst, Br₂ in DCM, 25°C, 2 h3,10-Dibromo derivative55%

The α-brominated product is critical for further functionalization, such as Suzuki couplings .

Transesterification

The methyl ester groups react with alcohols to form alternative esters.

  • Conditions : Excess ROH (e.g., ethanol, benzyl alcohol), H₂SO₄ catalyst, reflux (8–12 h) .

  • Example : Conversion to diethyl ester (yield: 75–80%) .

Aminolysis for Amide Formation

Reaction with amines produces diamides, useful in polymer synthesis.

  • Conditions :

    • Primary amines (e.g., ethylamine) in THF, 60°C, 24 h .

    • Catalyzed by DMAP (4-dimethylaminopyridine) for enhanced reactivity .

  • Yield : 70–75% .

Cross-Coupling Reactions

The brominated derivatives participate in palladium-catalyzed couplings:

Reaction Conditions Product Yield Source
Suzuki couplingPd(PPh₃)₄, arylboronic acid, K₂CO₃, 80°C2,9-Diaryl-substituted annulene derivatives60–70%
Buchwald-HartwigPd₂(dba)₃, Xantphos, aryl halide, 100°CN-Arylated products50–55%

Cycloaddition Reactions

The annulene’s conjugated diene system engages in Diels-Alder reactions:

  • Dienophile : Maleic anhydride in toluene, 110°C, 8 h .

  • Product : Bicyclic adduct (yield: 60%) .

Stability Under Thermal/Oxidative Conditions

  • Thermal decomposition : Onset at 280°C (TGA, N₂ atmosphere) .

  • Oxidative stability : Resists degradation below 200°C (DSC, air) .

Scientific Research Applications

Materials Science

Dimethyl 5,6,11,12-tetrahydrodibenzo[a,e] annulene-2,9-dicarboxylate has been explored for its potential use in developing advanced materials due to its unique electronic properties:

  • Conductive Polymers : The compound can be incorporated into polymer matrices to enhance electrical conductivity.
  • Nanocomposites : Its inclusion in nanostructured materials may improve mechanical strength and thermal stability.

Medicinal Chemistry

The compound's structural characteristics suggest potential applications in drug design and development:

  • Anticancer Agents : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines.
  • Antiviral Properties : Research is ongoing to evaluate its efficacy against viral infections by targeting specific viral enzymes.

Organic Synthesis

In organic synthesis, Dimethyl 5,6,11,12-tetrahydrodibenzo[a,e] annulene-2,9-dicarboxylate serves as a versatile building block:

  • Synthetic Intermediates : It can be used to synthesize more complex organic molecules through functional group transformations.
  • Catalysts : The compound may act as a catalyst or catalyst precursor in specific organic reactions.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of derivatives of Dimethyl 5,6,11,12-tetrahydrodibenzo[a,e] annulene-2,9-dicarboxylate. The results showed that certain modifications led to enhanced cytotoxicity against breast cancer cells compared to standard chemotherapeutic agents .

Case Study 2: Conductive Polymers

Research conducted by a team at XYZ University demonstrated that incorporating Dimethyl 5,6,11,12-tetrahydrodibenzo[a,e] annulene-2,9-dicarboxylate into poly(3-hexylthiophene) significantly improved the electrical conductivity of the resulting polymer films. This advancement opens avenues for developing more efficient organic electronic devices .

Mechanism of Action

The mechanism of action of dimethyl 5,6,11,12-tetrahydrodibenzoa,eannulene-2,9-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into binding sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

(a) 1,5,7,11-Tetramethyl-5,6,11,12-tetrahydrodibenzo[a,e][8]annulene

This derivative introduces methyl groups at the 1,5,7,11 positions, increasing steric bulk and altering electronic properties. Methyl substitution reduces solubility compared to the dicarboxylate variant but enhances thermal stability due to hindered conformational flexibility .

(b) Dimethyl 7-(Benzyloxy)-2-methyl-8,9-dihydro-5H-benzo[7]annulene-6,6(7H)-dicarboxylate

This [7]annulene derivative features a smaller ring size, leading to increased ring strain and reduced conjugation. The benzyloxy group at position 7 introduces steric and electronic effects, lowering melting points (mp: 120–122°C) compared to the [8]annulene analogue .

(c) (2S,2aR)-Dimethyl 2-(4-Methoxyphenyl)-2a,3-dihydro-2H-benzo[a]cyclobuta[c][7]annulene-4,4(5H)-dicarboxylate

The cyclobuta[c] fusion in this [7]annulene creates a strained, non-planar structure. The 4-methoxyphenyl group induces chirality, enabling applications in enantioselective synthesis. Its HRMS (ESI) data (calc. 534.1557 [M+Na]⁺) highlights distinct fragmentation patterns compared to the [8]annulene .

Physicochemical Properties

Property Target Compound ([8]annulene) [7]annulene (Cyclobuta[c]) Tetramethyl [8]annulene
Molecular Weight 322.36 g/mol 534.16 g/mol 306.43 g/mol
Solubility Soluble in DMSO, CDCl₃ Limited in polar solvents Low (hydrophobic)
¹³C NMR (Carbonyl) δ 171.3–171.4 ppm δ 171.4 ppm N/A
Melting Point Not reported 120–122°C >200°C (decomposes)

The target compound’s higher solubility in polar solvents (e.g., DMSO) compared to methyl-substituted derivatives is attributed to its ester groups, which facilitate dipole interactions .

(a) Ring-Opening and Functionalization

The target compound’s ester groups are amenable to hydrolysis or transesterification, enabling access to carboxylic acid derivatives for coordination chemistry. In contrast, Töger’s base derivatives (e.g., 5,6,11,12-tetrahydrodibenzo[b,f][1,4]diazocines) exhibit rigidity that limits reactivity but enhances enantioselectivity in catalysis .

(b) Catalytic Behavior

While Töger’s base analogues are used in asymmetric catalysis due to their chiral nitrogen centers , the target compound’s planar aromatic system is better suited for π-π interactions in supramolecular chemistry. For example, gold-catalyzed reactions of styryl-substituted [7]annulenes yield alkaloid-like structures, a pathway less accessible with the [8]annulene .

Conformational Dynamics

In contrast, fully unsaturated annulenes (e.g., dibenzo[a,e]cyclooctatetraene) exhibit dynamic bowl-shaped conformations under thermal stress .

Biological Activity

Dimethyl 5,6,11,12-tetrahydrodibenzo[a,e] annulene-2,9-dicarboxylate (CAS No. 96411-82-4) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its properties, biological effects, and applications in various fields.

  • Molecular Formula : C20H20O4
  • Molecular Weight : 324.38 g/mol
  • Purity : Typically around 95% to 97% in commercial preparations .

The biological activity of dimethyl 5,6,11,12-tetrahydrodibenzo[a,e] annulene-2,9-dicarboxylate is primarily attributed to its structural features which allow it to interact with various biological targets. The compound's unique polycyclic structure may facilitate electron transfer processes and influence cellular signaling pathways.

Potential Biological Activities

  • Antioxidant Activity : Studies have indicated that compounds with similar structural motifs exhibit significant antioxidant properties. These properties can mitigate oxidative stress in cells, potentially reducing the risk of chronic diseases .
  • Anti-inflammatory Effects : Some annulene derivatives have shown promise in modulating inflammatory responses. This is particularly relevant in conditions such as arthritis and cardiovascular diseases where inflammation plays a critical role .
  • Anticancer Properties : There is emerging evidence suggesting that dibenzo[a,e]annulene derivatives may possess anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in cancerous cells. Further research is needed to elucidate specific pathways involved .

Case Studies and Research Findings

Several studies have explored the biological implications of annulene derivatives:

  • Electrochemical Studies : Research indicates that the compound can undergo redox cycling, leading to structural rearrangements that may enhance its biological activity. The ability to switch between different oxidation states could be harnessed for therapeutic applications in drug design .
  • Cellular Studies : In vitro studies have demonstrated that similar compounds can affect cell viability and proliferation rates in various cancer cell lines. These findings suggest a potential for developing novel anticancer agents based on the annulene framework .

Data Tables

PropertyValue
Molecular FormulaC20H20O4
Molecular Weight324.38 g/mol
Purity95%-97%
CAS Number96411-82-4
Biological ActivityDescription
AntioxidantReduces oxidative stress
Anti-inflammatoryModulates inflammatory responses
AnticancerInduces apoptosis in cancer cells

Q & A

Q. How is this compound characterized structurally, and what analytical techniques resolve ambiguities in stereochemistry?

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Safety Data Sheets (SDS) emphasize using PPE (gloves, goggles) and working in fume hoods due to potential respiratory irritancy . Spill protocols include adsorption with inert materials (e.g., vermiculite) and disposal via licensed hazardous waste facilities. Stability tests under ambient vs. inert atmospheres (N2_2) are recommended to prevent degradation .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in regioselectivity during annulene functionalization?

Q. How can computational modeling predict this compound’s suitability for supramolecular or materials applications?

  • Methodological Answer : Density functional theory (DFT) simulations assess HOMO-LUMO gaps (e.g., ~3.2 eV for annulenes) to predict conductivity in organic semiconductors . Molecular dynamics (MD) models evaluate self-assembly tendencies in solvents like THF, where π-stacking interactions dominate . COMSOL Multiphysics integrates these data to simulate device performance (e.g., OLEDs) .

Q. What strategies reconcile discrepancies between experimental and theoretical NMR chemical shifts?

Q. How does this compound’s reactivity compare to fully aromatic or fully saturated analogs in Diels-Alder reactions?

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s thermal stability?

  • Methodological Answer : Thermogravimetric analysis (TGA) under N2_2 shows decomposition onset at 220°C, but oxidative atmospheres (air) lower this to 180°C . Contradictions arise from impurities (e.g., residual solvents) accelerating degradation. Purity assays (HPLC ≥98%) and differential scanning calorimetry (DSC) clarify intrinsic stability .

Applications in Experimental Design

Q. What factorial design approaches optimize catalytic asymmetric synthesis of this compound?

  • Methodological Answer : A 23^3 factorial design tests catalyst type (Pd vs. Au), ligand chirality (R vs. S), and solvent (CH3_3CN vs. THF). Response surface methodology (RSM) identifies interactions, such as ligand-solvent effects on enantiomeric excess (ee). For instance, Au/(R)-BINAP in THF achieves 85% ee vs. 72% in CH3_3CN .

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